Dpc 961

Descripción

Propiedades

IUPAC Name |

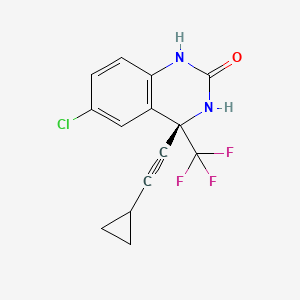

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175699 | |

| Record name | DPC 961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-88-4 | |

| Record name | DPC 961 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC 961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPC-961 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DPC 961: A Technical Overview of its Mechanism of Action as a Second-Generation NNRTI in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1][2] As with other NNRTIs, its primary mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This document provides a detailed technical guide on the core mechanism of action of this compound, placed within the broader context of second-generation NNRTIs. It includes representative data, detailed experimental protocols for assessing NNRTI activity, and visualizations of the inhibitory pathway and experimental workflows. While specific quantitative data for this compound is limited in the public domain, this guide leverages established knowledge of second-generation NNRTIs to provide a comprehensive understanding of its function and evaluation.

Introduction to this compound and HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[3] HIV-1 RT is a primary target for antiretroviral therapy. This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors of this enzyme.[1][2][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

This compound was developed as a second-generation NNRTI, designed to have improved potency against NNRTI-resistant strains of HIV-1 and a better pharmacokinetic profile compared to first-generation NNRTIs.[1]

Mechanism of Action of this compound

The mechanism of action of this compound, as a representative second-generation NNRTI, can be summarized in the following steps:

-

Binding to the NNRTI-Binding Pocket (NNIBP): this compound binds to a specific, non-catalytic site on the HIV-1 reverse transcriptase. This pocket is located approximately 10 Å from the polymerase active site.

-

Allosteric Inhibition: The binding of this compound induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[4]

-

Inhibition of Catalytic Activity: This conformational change distorts the polymerase active site, specifically affecting the "fingers" and "thumb" subdomains of the p66 subunit. This distortion impairs the ability of the enzyme to bind to the nucleic acid template and incoming deoxynucleotide triphosphates (dNTPs), thus halting DNA synthesis.[5]

The following Graphviz diagram illustrates this mechanism of action.

Quantitative Data for Second-Generation NNRTIs

| Compound | HIV-1 Strain | EC50 (nM) | Fold Change in EC50 vs. WT |

| Etravirine (ETR) | Wild-Type | 0.1 - 1.4 | - |

| K103N | 1.5 - 5.0 | 10-15 | |

| Y181C | 2.0 - 8.0 | 15-25 | |

| K103N + Y181C | 10 - 50 | 50-100 | |

| Rilpivirine (RPV) | Wild-Type | 0.1 - 0.4 | - |

| K103N | 0.5 - 2.0 | 5-10 | |

| Y181C | 1.0 - 4.0 | 10-20 | |

| K103N + Y181C | 5 - 25 | 25-60 |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture. Data is representative and compiled from various sources on second-generation NNRTIs.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of NNRTIs like this compound.

In Vitro HIV-1 Reverse Transcriptase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT)12-18 template-primer

-

[3H]-labeled thymidine triphosphate ([3H]TTP)

-

Unlabeled deoxynucleotide triphosphates (dNTPs)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

-

Test compound (this compound) dissolved in DMSO

-

DEAE filter mats

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microtiter plate, add the assay buffer, diluted test compound, and a pre-determined concentration of recombinant HIV-1 RT. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the template-primer and a mixture of dNTPs including [3H]TTP.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding a cold stop solution (e.g., EDTA).

-

Transfer the reaction mixtures to DEAE filter mats to capture the newly synthesized [3H]-labeled DNA.

-

Wash the filter mats to remove unincorporated [3H]TTP.

-

Measure the radioactivity on the filter mats using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM)

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

Test compound (this compound)

-

Cell viability assay reagent (e.g., MTT, XTT)

-

p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)

Procedure:

-

Seed the T-cells in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a CO2 incubator for 4-7 days.

-

On the day of analysis, assess cell viability using a suitable reagent to determine the cytotoxicity of the compound (CC50).

-

Measure the extent of viral replication by quantifying the amount of p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene.

-

Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the therapeutic window of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel NNRTI like this compound.

Resistance to this compound and Other NNRTIs

A significant challenge with NNRTI therapy is the rapid emergence of drug-resistant mutations within the NNRTI-binding pocket. Common mutations that confer resistance to first-generation NNRTIs include K103N, Y181C, and G190A. Second-generation NNRTIs like this compound were designed to be more flexible and to form more extensive interactions within the binding pocket, allowing them to maintain activity against some of these resistant strains. However, the accumulation of multiple mutations can lead to broad cross-resistance among NNRTIs.

Conclusion

This compound, as a second-generation NNRTI, inhibits HIV-1 replication through allosteric modulation of the reverse transcriptase enzyme. Its mechanism of action is well-understood within the context of its drug class. The development of such compounds has been crucial in the fight against HIV/AIDS, particularly in addressing the challenge of drug resistance. The experimental protocols and workflows described herein provide a framework for the continued discovery and characterization of novel antiretroviral agents. While the clinical development of this compound did not proceed, the principles of its design and mechanism of action remain relevant to the field of HIV drug development.

References

- 1. In-use testing of extemporaneously prepared suspensions of second generation non-nucleoside reversed transcriptase inhibitors in support of phase I clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

DPC 961: An In-Depth Technical Guide on a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development by DuPont Pharmaceuticals for the treatment of HIV-1 infection. Characterized as a low-solubility, high-permeability Biopharmaceutics Classification System (BCS) Class II compound, this compound demonstrated potent antiviral activity against both wild-type and certain drug-resistant strains of HIV-1 in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacokinetic profile in animal models, and its activity against key HIV-1 variants. While the clinical development of this compound appears to have been discontinued, the information gathered provides valuable insights into the development of NNRTIs.

Introduction

The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the treatment of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the catalytic activity of the enzyme. This compound emerged as a promising second-generation NNRTI, designed to have an improved resistance profile compared to first-generation agents.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, this compound functions as a non-competitive inhibitor of HIV-1 RT.[1] It binds to a specific, allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind. This binding event is believed to induce a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This ultimately inhibits the polymerization activity of RT, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Figure 1: Simplified signaling pathway of this compound's inhibitory action on HIV-1 Reverse Transcriptase.

Antiviral Activity

This compound demonstrated potent in vitro activity against wild-type HIV-1 with potency reported to be in the low-nanomolar range. A key feature of second-generation NNRTIs is their activity against common NNRTI-resistant viral strains. This compound was shown to be active against HIV-1 variants carrying the K103N and L100I single mutations, which are common resistance mutations that emerge during therapy with first-generation NNRTIs.[2] In studies conducted in rhesus monkeys, this compound showed potency comparable to that of efavirenz against wild-type virus.[3]

Due to the discontinuation of its development, a comprehensive public database of its inhibitory concentrations (IC50/EC50) against a wide panel of NNRTI-resistant mutants is not available.

Pharmacokinetics

This compound is classified as a BCS Class II compound, having low aqueous solubility and high permeability.[2] Pharmacokinetic studies in dogs have been reported, and the data highlights the influence of formulation and food on its oral absorption.

Table 1: Oral Bioavailability of this compound in Dogs [2]

| Formulation | Dosing Condition | Absolute Oral Bioavailability (%) |

| Suspension | Fasted | 24 |

| Suspension | Fed | 51 |

| Unoptimized Tablet | Fasted | 30 |

| Unoptimized Tablet | Fed | 86 |

These findings underscore the significant food effect on the absorption of this compound, a common characteristic of poorly soluble drugs. The oral absorption in fasted dogs was also found to be dependent on the particle size of the drug substance. While Phase I clinical trials in humans were completed, the detailed pharmacokinetic data from these studies have not been made publicly available.[3]

Figure 2: General experimental workflow for the pharmacokinetic evaluation of this compound in dogs.

Resistance Profile

This compound was developed with the goal of having an improved resistance profile over first-generation NNRTIs. It showed good activity against strains with the K103N and L100I mutations.[2] However, a detailed profile of its activity against a broader range of NNRTI-associated mutations and the specific mutations that may be selected for by this compound are not available in the published literature. For NNRTIs in general, resistance often emerges due to mutations in the hydrophobic binding pocket, which can reduce the binding affinity of the inhibitor.

Experimental Protocols

Detailed, specific experimental protocols for the evaluation of this compound are not publicly available. However, based on standard practices for the preclinical development of anti-HIV agents, the following general methodologies would have been employed.

In Vitro Antiviral Activity Assay (General Protocol)

-

Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Viral Stocks: High-titer stocks of wild-type and mutant HIV-1 strains are prepared and quantified.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

A standardized amount of virus is added to infect the cells.

-

The plates are incubated for a period of 3-7 days.

-

-

Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the supernatant (via ELISA) or reverse transcriptase activity.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Animal Pharmacokinetic Study (General Protocol)

-

Animal Model: Beagle dogs are commonly used for preclinical pharmacokinetic studies of NNRTIs.

-

Drug Administration:

-

For intravenous administration (to determine absolute bioavailability), this compound is dissolved in a suitable vehicle and administered as a bolus injection.

-

For oral administration, this compound is given as a suspension or in a solid dosage form (tablet).

-

-

Dosing Conditions: For oral studies, animals are typically divided into fasted and fed groups to assess the effect of food on drug absorption.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an indwelling catheter.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and bioavailability.

Conclusion

This compound was a promising second-generation NNRTI that exhibited potent anti-HIV-1 activity and a favorable preclinical resistance profile against key mutant strains. Its development highlighted the challenges associated with the oral delivery of poorly soluble compounds, as evidenced by the significant food effect on its bioavailability. Although the clinical development of this compound was not pursued to completion, the available data contribute to the broader understanding of the structure-activity relationships and pharmacokinetic challenges of the NNRTI class of antiretroviral agents. Further research into the specific interactions of such compounds with the NNRTI binding pocket could inform the design of future generations of more robust and resilient HIV-1 inhibitors.

References

Physicochemical Properties of DPC 961: A BCS Class II Antiretroviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1] This classification designates it as a substance with high permeability but low aqueous solubility, presenting unique challenges and considerations in drug formulation and development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of key concepts to aid researchers in their understanding and application of this antiretroviral agent.

Core Physicochemical Characteristics

This compound, chemically identified as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a neutral molecule.[1] Its structural integrity and key physicochemical parameters are summarized in the table below. The low solubility of this compound is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability. Conversely, its high permeability suggests that once dissolved, it is readily absorbed across the intestinal epithelium.

| Property | Value | Reference |

| IUPAC Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [2] |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | [1] |

| Molecular Weight | 315.67 g/mol | [1] |

| BCS Class | II | [1] |

| LogP | 6.5 | [3] |

| Aqueous Solubility | ~2 µg/mL (at pH 1.3), <0.1 µg/mL (at pH 2-8) | [3] |

| pKa | Considered a neutral molecule for practical purposes | [1] |

Experimental Protocols

To fully characterize the BCS Class II properties of this compound, specific in vitro studies are essential. The following sections detail the methodologies for determining its aqueous solubility, intestinal permeability, and dissolution rate.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound powder to flasks containing each of the prepared buffers.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration using a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH.

Intestinal Permeability Assessment (Caco-2 Cell Monolayer Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Transport Study (Apical to Basolateral):

-

Add a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (donor) side of the monolayer.

-

At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

-

Replenish the receiver compartment with fresh transport buffer after each sampling.

-

-

Transport Study (Basolateral to Apical): To assess active efflux, perform the transport study in the reverse direction, from the basolateral to the apical side.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Dissolution Testing for a BCS Class II Drug

Dissolution testing is critical for BCS Class II drugs as the dissolution rate is often the rate-limiting step for absorption.

Methodology:

-

Apparatus: Utilize a USP Apparatus 2 (paddle apparatus).

-

Dissolution Media: Employ a range of dissolution media that simulate the gastrointestinal environment, such as:

-

0.1 N HCl (pH 1.2) to simulate gastric fluid.

-

Acetate buffer (pH 4.5).

-

Phosphate buffer (pH 6.8) to simulate intestinal fluid.

-

Biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) can also be used for a more in vivo relevant assessment.

-

-

Test Conditions:

-

Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).

-

Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

-

-

Procedure:

-

Place a single dosage form of this compound into each dissolution vessel.

-

At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

-

Filter the samples promptly.

-

-

Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).

-

Dissolution Profile: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Biopharmaceutics Classification System (BCS) highlighting this compound in Class II.

Caption: Experimental workflow for in vitro dissolution testing of this compound.

Conclusion

The classification of this compound as a BCS Class II compound underscores the critical importance of its physicochemical properties in formulation development. Its low aqueous solubility necessitates strategies to enhance dissolution, while its high permeability provides a favorable characteristic for absorption once in solution. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers working with this compound and other BCS Class II drugs, facilitating a more informed and efficient drug development process.

References

DPC 961: A Technical Analysis of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and development timeline of DPC 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV infection. The developmental trajectory of this compound was notably influenced by significant challenges in solid-state chemistry, specifically related to polymorphism. This document provides a comprehensive overview of its mechanism of action, the formulation hurdles encountered, and the preclinical and clinical evaluation strategies typical for such a compound.

Discovery and Early Development

While a precise chronological timeline for the discovery of this compound is not publicly available, the compound emerged from discovery programs aimed at identifying potent NNRTIs for HIV-1. Initial synthesis and screening would have focused on identifying compounds with high affinity and specificity for the allosteric binding site of the HIV-1 reverse transcriptase enzyme.

A critical and defining challenge in the early development of this compound was the issue of polymorphism. Initially, a stable crystalline form, designated Form I , was consistently produced across 29 manufacturing batches. However, a new, thermodynamically more stable polymorph, Form III , unexpectedly appeared during the 30th batch. This event is a classic example of a "disappearing polymorph," where the initially identified form is replaced by a more stable one that can be difficult to revert.

This discovery necessitated a significant shift in the development program, requiring a thorough characterization of Form III and a re-evaluation of the formulation strategy to ensure consistent bioavailability and stability.

Preclinical Development

Following its initial identification and the resolution of the polymorphism challenge, this compound would have undergone a standard battery of preclinical studies to assess its safety and efficacy before human trials.

Pharmacology

As an NNRTI, the primary pharmacological target of this compound is the HIV-1 reverse transcriptase enzyme. In vitro studies would have been conducted to determine its inhibitory activity against this enzyme and its efficacy in cell-based assays against various strains of HIV-1.

Pharmacokinetics

Pharmacokinetic studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For an orally administered drug like this compound, these studies would have been vital.

Table 1: Representative Preclinical Pharmacokinetic Parameters for an Oral NNRTI

| Parameter | Species 1 (e.g., Rat) | Species 2 (e.g., Dog) |

| Bioavailability (%) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (h) | Data not available | Data not available |

Note: Specific quantitative data for this compound is not publicly available. This table represents the types of parameters that would have been measured.

Toxicology

Comprehensive toxicology studies are required to establish a safe starting dose for human clinical trials. These studies are conducted in at least two animal species, one rodent and one non-rodent.

Table 2: Representative Preclinical Toxicology Study Endpoints

| Study Type | Key Endpoints |

| Single-Dose Toxicity | Acute toxicity, maximum tolerated dose (MTD) |

| Repeat-Dose Toxicity | Target organ toxicity, No Observed Adverse Effect Level (NOAEL) |

| Genotoxicity | Ames test, micronucleus assay, chromosomal aberration |

| Safety Pharmacology | Effects on cardiovascular, respiratory, and central nervous systems |

| Reproductive Toxicology | Effects on fertility and embryonic development |

Note: Specific toxicology findings for this compound are not publicly available.

Clinical Development

Information on the clinical development of this compound is scarce in publicly accessible records. It is possible that the development was terminated during the preclinical or early clinical phases, which is a common outcome for many investigational drugs.

Phase I Clinical Trials

Had this compound progressed to the clinical stage, Phase I trials would have been conducted in a small group of healthy volunteers. The primary objectives of these studies are to assess the safety, tolerability, and pharmacokinetic profile of the drug in humans.

Table 3: Typical Phase I Clinical Trial Design for an NNRTI

| Parameter | Description |

| Study Design | Single ascending dose (SAD) and multiple ascending dose (MAD) |

| Population | Healthy volunteers |

| Primary Endpoints | Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests) |

| Secondary Endpoints | Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) |

| Food Effect | Assessment of drug absorption with and without food |

Note: No specific results from Phase I trials of this compound are publicly available.

Key Experiments and Methodologies

Polymorph Characterization

The unexpected appearance of Form III necessitated extensive solid-state characterization to understand its properties relative to Form I.

Experimental Protocol: Polymorph Characterization

-

Powder X-ray Diffraction (PXRD): To determine the unique crystalline lattice of each polymorph.

-

Differential Scanning Calorimetry (DSC): To identify melting points and phase transition temperatures.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

-

Infrared (IR) and Raman Spectroscopy: To identify differences in molecular vibrations and bonding.

-

Solubility Studies: To determine the dissolution rate and solubility of each form in various solvents and biorelevant media.

Bioequivalence Study in Dogs

To ensure that the switch from Form I to Form III would not impact the drug's performance in vivo, a bioequivalence study in an animal model, such as dogs, would have been conducted.

Experimental Protocol: Canine Bioequivalence Study

-

Subjects: A cohort of beagle dogs, a common non-rodent species for such studies.

-

Study Design: A crossover design where each dog receives both Form I and Form III formulations in different study periods, separated by a washout period.

-

Dosing: Oral administration of a fixed dose of each formulation.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each formulation and statistically compared to determine bioequivalence.

Mechanism of Action: NNRTI Signaling Pathway

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Experimental Workflow

The development of a drug like this compound follows a structured, multi-stage process from initial discovery through to potential clinical application.

Caption: Generalized Drug Development Workflow for this compound.

Conclusion

The development of this compound serves as a significant case study in the challenges of pharmaceutical development, particularly the critical importance of understanding and controlling the solid-state properties of an active pharmaceutical ingredient. While the ultimate clinical fate of this compound is not widely documented, the scientific learnings from its formulation challenges have provided valuable insights for the broader drug development community. The general principles of NNRTI action and the rigorous preclinical and clinical evaluation pathways remain central to the ongoing effort to develop new and effective antiretroviral therapies.

An In-Depth Technical Guide to the Synthesis of DPC 961 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DPC 961, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its analogues. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations of the synthetic route and mechanism of action.

Introduction

This compound, chemically known as (-)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, is a highly effective anti-HIV agent. Its synthesis is a key area of interest for medicinal chemists and process development scientists. The core of its structure is a dihydrobenzoxazinone scaffold featuring a critical trifluoromethyl-containing quaternary stereocenter. The enantioselective synthesis of this chiral center is a crucial aspect of the overall synthetic strategy. This guide will explore the methodologies employed to achieve a highly stereoselective and efficient synthesis of this compound.

The Synthesis Pathway of this compound

The synthesis of this compound is accomplished through a multi-step process that culminates in the formation of the benzoxazinone ring system with the desired stereochemistry. The key strategic element is the asymmetric addition of a cyclopropylacetylene moiety to a trifluoromethyl ketone precursor, which establishes the chiral center with high enantiomeric excess.

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established patent literature.

Step 1: Preparation of the Trifluoromethyl Ketone Intermediate

The synthesis commences with the protection of the amino group of 4-chloroaniline, followed by acylation and subsequent trifluoromethylation to yield the key ketone intermediate.

Protocol:

-

Protection: 4-Chloroaniline is reacted with a suitable protecting group, such as a p-methoxybenzyl (PMB) group, under standard conditions to yield N-(4-methoxybenzyl)-4-chloroaniline.

-

Acylation: The protected aniline is then acylated, for instance, using an appropriate acid chloride or anhydride, to introduce the keto-functionalized side chain.

-

Trifluoromethylation: The resulting ketone precursor is treated with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source to install the trifluoromethyl group, affording the trifluoromethyl ketone intermediate.

Step 2: Enantioselective Addition of Cyclopropylacetylene

This crucial step establishes the stereochemistry of this compound. It involves the addition of lithiated cyclopropylacetylene to the trifluoromethyl ketone in the presence of a chiral auxiliary.

Protocol:

-

Preparation of the Chiral Reagent: A chiral amino alcohol, such as (1R,2S)-N-pyrrolidinylnorephedrine, is treated with an organolithium reagent (e.g., n-butyllithium) in an aprotic solvent like toluene at low temperatures (-78 °C to 0 °C) to form the corresponding lithium alkoxide.

-

Formation of the Acetylide: Cyclopropylacetylene is then added to this solution and allowed to react to form the lithium cyclopropylacetylide, which complexes with the chiral lithium alkoxide.

-

Asymmetric Addition: The trifluoromethyl ketone intermediate, dissolved in a suitable solvent, is slowly added to the pre-formed chiral acetylide complex at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time until completion.

-

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated to yield the chiral tertiary alcohol.

Step 3: Deprotection and Cyclization to this compound

The final steps involve the removal of the protecting group from the aniline nitrogen and the subsequent cyclization to form the benzoxazinone ring.

Protocol:

-

Deprotection: The p-methoxybenzyl (PMB) protecting group is removed under oxidative conditions, for example, using ceric ammonium nitrate (CAN), to afford the free amino alcohol.

-

Cyclization: The resulting amino alcohol is then cyclized to form the carbamate ring of the benzoxazinone. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), in the presence of a base. The final product, this compound, is then isolated and purified, often by crystallization.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the literature.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Acetylide Addition | Trifluoromethyl ketone intermediate, Cyclopropylacetylene | (1R,2S)-N-pyrrolidinylnorephedrine, n-BuLi, Toluene, -78 °C to -20 °C | Chiral Tertiary Alcohol | ~85-95 | >99 |

| Deprotection and Cyclization | Chiral Tertiary Alcohol | 1. CAN, Acetonitrile/Water2. Triphosgene or CDI, Base, THF | This compound | ~80-90 | >99 |

Note: Yields and enantiomeric excess can vary depending on the specific reaction conditions and scale.

Synthesis of this compound Analogues

The synthetic route to this compound is amenable to the preparation of various analogues by modifying the starting materials. For instance, analogues with different substituents on the aromatic ring can be synthesized by starting with the corresponding substituted anilines. Similarly, variations in the acetylenic side chain can be introduced by using different terminal alkynes in the asymmetric addition step. The synthesis of Efavirenz, a closely related NNRTI, follows a very similar pathway, with the primary difference being the use of a different aniline starting material.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a different, allosteric site on the HIV-1 reverse transcriptase enzyme.

The binding of this compound to this allosteric site, often referred to as the "NNRTI binding pocket," induces a conformational change in the enzyme. This change distorts the active site, thereby inhibiting the polymerase activity of the reverse transcriptase and preventing the conversion of viral RNA into DNA. This mechanism is non-competitive with respect to the natural deoxynucleotide triphosphates (dNTPs).

Conclusion

The synthesis of this compound is a notable achievement in asymmetric synthesis, providing a highly effective therapeutic agent for the treatment of HIV infection. The key to its successful synthesis lies in the highly enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone, a reaction that can be controlled to produce the desired enantiomer in high yield and purity. The modularity of the synthetic route also allows for the generation of analogues, facilitating further structure-activity relationship studies and the development of next-generation NNRTIs. Understanding the detailed synthetic pathway and the mechanism of action of this compound is crucial for researchers and professionals in the field of drug development.

The Polymorphism of Dpc 961: A Technical Guide to a Disappearing Act in HIV Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the crystalline polymorphism of Dpc 961, a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly under development for the treatment of HIV. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the challenges and implications associated with the solid-state chemistry of this compound. A central focus is the phenomenon of a "disappearing polymorph," a critical issue that significantly impacted the development of this compound.

Introduction: The Significance of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2][3][4] These differences can, in turn, affect the bioavailability, therapeutic efficacy, and manufacturability of the final drug product.[5][6][7] For compounds like this compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug with high permeability and low aqueous solubility, the choice of polymorphic form is paramount as dissolution can be the rate-limiting step in drug absorption.[8]

This compound's development was marked by the unexpected emergence of a new, more stable polymorph, a phenomenon that has been observed with other drugs and is often referred to as a "disappearing polymorph."[8] This guide will delve into the known polymorphic forms of this compound, the experimental protocols for their generation and characterization, and the implications of this polymorphic transition.

Physicochemical Properties of this compound Polymorphs

Two primary anhydrous crystalline forms of this compound have been identified: Form I and Form III.[8] Form I was the initially manufactured polymorph, while Form III emerged unexpectedly during later stages of development and proved to be the more thermodynamically stable form at lower temperatures.[8]

| Property | Form I | Form III | Reference |

| Thermodynamic Stability | Metastable at lower temperatures | Thermodynamically stable at lower temperatures | [8] |

| Thermal Behavior (DSC) | Exhibits a transition to Form III upon heating | Lower melting point compared to Form I | [8] |

| Transition Temperature | Enantiotropically related to Form III, with a transition temperature between 120 and 174 °C | Enantiotropically related to Form I, transitioning to Form I between 120 and 174 °C | [8] |

| Aqueous Solubility | Comparable to Form III | Comparable to Form I | [8] |

| Intrinsic Dissolution Rate | Comparable to Form III | Comparable to Form I | [8] |

| Bioavailability (in animals) | Comparable to Form III | Confirmed to have comparable bio-performance to Form I in animal studies | [8] |

| PXRD | Characterized by a unique set of diffraction peaks at specific 2θ angles. | Characterized by a unique set of diffraction peaks at specific 2θ angles, distinct from Form I. |

Note: Specific quantitative values for solubility, dissolution rate, and PXRD peaks are not publicly available but are reported to be comparable between the two forms.

Experimental Protocols

The generation and characterization of this compound's polymorphs involve specific crystallization and analytical procedures.

Crystallization of this compound Polymorphs

Protocol for Generating Form I (Initially): The initial 29 development batches of this compound yielded Form I.[8] The process was as follows:

-

Initial Crystallization: The API was crystallized from a toluene/heptane solvent system.[8]

-

Re-crystallization and Solvate Formation: The resulting material was then re-crystallized from methanol (MeOH), which led to the formation of a stoichiometric MeOH solvate.[8]

-

De-solvation: Anhydrous Form I was obtained by drying the MeOH solvate at an elevated temperature to remove the solvent molecules from the crystal lattice.[8]

Discovery of Form III: Form III was serendipitously discovered during the 30th manufacturing batch using the same de-solvation process that had previously produced Form I.[8] After its appearance, Form I could no longer be manufactured at a large scale, exemplifying the "disappearing polymorph" phenomenon.[8]

Characterization of Polymorphs

A standard suite of analytical techniques is used to characterize and differentiate between polymorphic forms.

Powder X-Ray Diffraction (PXRD): PXRD is a primary technique for identifying crystalline polymorphs, as each form produces a unique diffraction pattern.[9][10][11][12]

-

Procedure: A powdered sample of the this compound polymorph is irradiated with a monochromatic X-ray beam. The scattered X-rays are detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystal structure.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which are unique to each polymorph.[13][14][15]

-

Procedure: A small amount of the this compound polymorph is heated at a controlled rate in a DSC instrument. The heat flow to the sample is measured relative to a reference. Endothermic events (like melting) and exothermic events (like crystallization) are recorded, revealing the thermal transitions of the material. For this compound, DSC was used to determine the enantiotropic relationship between Form I and Form III and their transition temperature range of 120-174 °C.[8]

Dissolution Testing: For BCS Class II drugs, dissolution testing is critical to assess the rate at which the drug dissolves in a given medium.[9][16][17]

-

Procedure: A known amount of the this compound polymorph is placed in a dissolution apparatus containing a specified medium (e.g., simulated gastric or intestinal fluid). The amount of dissolved drug is measured at various time points to generate a dissolution profile.

Visualizing Key Processes and Relationships

Mechanism of Action: NNRTI Signaling Pathway

This compound functions as a non-nucleoside reverse transcriptase inhibitor.[18] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV reverse transcriptase enzyme, distant from the active site.[18][19][20] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, thus halting the viral replication cycle.[18][21][22]

References

- 1. jocpr.com [jocpr.com]

- 2. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bjbms.org [bjbms.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Case Study 2: this compound – Form Change On A Fast Track Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. resources.rigaku.com [resources.rigaku.com]

- 11. XRPD to Study Polymorphism - DANNALAB [dannalab.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. shimadzu.com [shimadzu.com]

- 15. tainstruments.com [tainstruments.com]

- 16. fda.gov [fda.gov]

- 17. guidelines-on-dissolution-profile-comparison - Ask this paper | Bohrium [bohrium.com]

- 18. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. google.com [google.com]

- 22. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structures of DPC 961 Form I and Form III

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPC 961, a non-nucleoside reverse transcriptase inhibitor formerly under development for the treatment of HIV, exists in at least two anhydrous polymorphic forms, designated as Form I and Form III. This technical guide provides a comprehensive overview of the known characteristics of these two crystal structures, drawing from publicly available data. A detailed comparison of their properties is essential for understanding the solid-state chemistry of this compound and serves as a valuable case study in pharmaceutical development. Form I was the initially manufactured polymorph, produced via a de-solvation process. The subsequent discovery of Form III, a more stable form at lower temperatures, led to a switch in the manufacturing process and highlighted the critical importance of thorough polymorphic screening in drug development. This guide summarizes the relationship between these two forms, their methods of preparation, and their comparative physicochemical properties.

Introduction to this compound and its Polymorphism

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1] For such compounds, the solid-state properties of the active pharmaceutical ingredient (API), including its crystal form, can significantly influence its bioavailability. Early in its development, this compound was known to form numerous solvates, as well as a single anhydrous crystalline form, designated Form I.[1]

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Both physical and chemical.

-

Melting Point: An indicator of lattice energy.

-

Hygroscopicity: The tendency to absorb moisture.

-

Mechanical Properties: Such as compressibility and flowability, which are important for formulation and manufacturing.

The case of this compound provides a compelling example of the challenges and considerations associated with polymorphism in the pharmaceutical industry.

The Emergence of Form I and Form III

Form I: The Initial Anhydrous Form

For the first 29 development batches, the anhydrous form of this compound, Form I, was consistently produced.[1] Interestingly, direct crystallization of Form I from solution was not achieved. Instead, its preparation involved a multi-step process:

-

Crystallization from a toluene/heptane solvent system.

-

Re-crystallization from methanol, which resulted in the formation of a stoichiometric methanol solvate.[1]

-

De-solvation of the methanol solvate at an elevated temperature to yield anhydrous Form I.[1]

This indirect route to obtaining Form I underscores the complexity of the solid-state landscape of this compound.

Form III: A Serendipitous Discovery

The 30th manufacturing batch of this compound unexpectedly yielded a different anhydrous crystalline form, which was subsequently named Form III.[1] This new polymorph was found to have a lower melting point than Form I.[1] The discovery of Form III was a pivotal moment in the development of this compound, as it was determined to be the thermodynamically more stable form at lower temperatures.[1]

Following the appearance of Form III, large-scale production of Form I ceased, and Form I became an example of a "disappearing polymorph."[2] This phenomenon, where a previously known and readily produced polymorph can no longer be obtained, is often attributed to the introduction of seeds of the more stable form into the manufacturing environment.

Comparative Analysis of Form I and Form III

Thermodynamic Relationship

Form I and Form III are enantiotropically related, meaning that one form is more stable over a certain temperature and pressure range, while the other is more stable over a different range.[1] Form III is the more stable polymorph at low temperatures, while Form I is the more stable form at higher temperatures.[1] The transition temperature, the point at which the two forms have equal stability, was determined by Differential Scanning Calorimetry (DSC) to be between 120 and 174 °C.[1]

Data Presentation: Physicochemical Properties of this compound Polymorphs

| Property | Form I | Form III | Reference |

| Thermodynamic Stability | Metastable at low temperatures | Stable at low temperatures | [1] |

| Melting Point | Higher than Form III | Lower than Form I | [1] |

| Relationship | Enantiotropically related to Form III | Enantiotropically related to Form I | [1] |

| Transition Temperature | 120 - 174 °C | 120 - 174 °C | [1] |

| Aqueous Solubility | Comparable to Form III | Comparable to Form I | [1] |

| Intrinsic Dissolution Rate | Comparable to Form III | Comparable to Form I | [1] |

| Oral Absorption (in dogs) | Statistically identical to Form III | Statistically identical to Form I | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound polymorphs are not publicly available. However, based on standard practices in the field of solid-state pharmaceutical analysis, the following methodologies would typically be employed.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form based on its unique diffraction pattern.

Generalized Protocol:

-

A small amount of the sample powder is gently packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the material, such as melting point and transition temperatures.

Generalized Protocol:

-

A few milligrams of the sample are accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks.

Intrinsic Dissolution Rate (IDR)

Objective: To measure the rate of dissolution of a pure substance under constant surface area conditions.

Generalized Protocol:

-

A pellet of the pure drug is prepared by compressing the powder in a die.

-

The pellet is mounted in a holder that exposes only one surface of a known area to the dissolution medium.

-

The holder is submerged in a dissolution vessel containing a suitable medium at a constant temperature and stirring rate.

-

Samples of the dissolution medium are withdrawn at specific time intervals.

-

The concentration of the dissolved drug in the samples is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The IDR is calculated from the slope of the linear portion of the cumulative amount dissolved per unit area versus time plot.

Visualizations

Logical Relationship between Form I and Form III

Caption: Thermodynamic relationship between this compound Form I and Form III.

Experimental Workflow for Polymorph Characterization

Caption: A typical experimental workflow for the characterization of polymorphs.

Conclusion and Implications for Drug Development

The case of this compound Form I and Form III serves as a critical reminder of the importance of comprehensive solid-state characterization early in the drug development process. The serendipitous discovery of the more stable Form III after numerous successful productions of Form I could have led to significant delays and costs had the two forms exhibited different bioavailability. Fortunately, in this instance, the oral absorption profiles were found to be comparable.

This technical guide has summarized the known information regarding the crystal structures of this compound Form I and Form III. While detailed crystallographic data remains elusive in the public domain, the qualitative understanding of their enantiotropic relationship, methods of formation, and comparative physicochemical properties provides valuable insights for researchers, scientists, and drug development professionals. This case continues to be a cornerstone in teachings on pharmaceutical polymorphism and the necessity of robust screening and characterization protocols.

References

In Vitro Anti-HIV Activity of Dpc 961 (Efavirenz): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dpc 961, the developmental code for the drug efavirenz, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection for over a decade.[1][2] Developed initially by DuPont Pharmaceuticals, efavirenz is a benzoxazinone derivative that exhibits significant in vitro activity against wild-type HIV-1 by specifically targeting the viral reverse transcriptase enzyme.[3][4] This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound (efavirenz), including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative In Vitro Anti-HIV Activity of Efavirenz (this compound)

The in vitro anti-HIV-1 activity of efavirenz has been evaluated in numerous studies using various cell lines and assay methodologies. The following tables summarize the key quantitative data.

Table 1: Anti-HIV-1 Activity of Efavirenz in Cell Culture

| Cell Line | HIV-1 Strain | Parameter | Value (nM) | Reference |

| MT-2 | Wild-type | EC50 | 5.6 | [5] |

| Various | Wild-type | EC90-95 | 1.7 - 25 | [6] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

| Parameter | Value (nM) | Reference |

| Ki | 2.93 | |

| IC50 | ~1400 (1.4 µM) | |

| IC90 | ~11700 (11.7 µM) |

Table 3: Cytotoxicity of Efavirenz

| Cell Line | Parameter | Value (µM) | Reference |

| MT-4 | CC50 | > 0.32 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline the protocols for key experiments used to evaluate the anti-HIV activity of efavirenz.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.

Materials:

-

Recombinant HIV-1 RT

-

Reaction Buffer (RB)

-

Lysis Buffer

-

RNA template (e.g., poly(A))

-

Primer (e.g., oligo(dT))

-

Labeled dNTPs (e.g., digoxigenin- and biotin-labeled nucleotides)

-

Efavirenz stock solution (e.g., 100 µM)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of efavirenz in Reaction Buffer (RB). For an initial dose-response curve, concentrations might range from a high concentration (e.g., 16.7 µM) downwards.

-

In each well of a microtiter plate, add 40 µL of the efavirenz dilution.

-

Prepare the HIV-1 RT enzyme solution by diluting the stock enzyme in lysis buffer to the desired concentration (e.g., 1 ng per reaction).

-

To initiate the reaction, add 80 µL of the diluted HIV-1 RT to each well containing the efavirenz dilution. The final concentration of the test compound will be one-third of the initial dilution.

-

The reaction mixture contains the RNA template and oligo(dT) primer. The assay measures the synthesis of cDNA through the incorporation of digoxigenin- and biotin-labeled nucleotides.

-

Incubate the plate under appropriate conditions (temperature and time).

-

The amount of synthesized cDNA is quantified using a colorimetric or chemiluminescent detection method that recognizes the incorporated labeled nucleotides.

-

Calculate the percentage of RT inhibition for each efavirenz concentration compared to a no-drug control.

-

Determine the IC50 and IC90 values by plotting the percentage of inhibition against the logarithm of the efavirenz concentration.

p24 Antigen Capture Assay for Viral Replication

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

-

96-well microtiter plates coated with anti-p24 monoclonal antibodies

-

Cell culture supernatants from HIV-1 infected cells treated with efavirenz

-

HIV-1 p24 standard solutions

-

Peroxidase-conjugated anti-p24 polyclonal antibodies (Conjugate Solution)

-

Wash Buffer

-

Substrate Solution (e.g., TMB)

-

Stop Solution

Procedure:

-

Seed CD4-positive T cells (e.g., 2.5 × 10^5 cells) and infect them with HIV-1 (e.g., 25 ng of p24 antigen) for 3 hours.[7]

-

Wash the cells extensively to remove the initial virus inoculum and culture them in fresh medium containing various concentrations of efavirenz.

-

Collect cell culture supernatants at different time points (e.g., every 3 days).[7]

-

Add HIV-1 p24 standard solutions and the collected test samples to the wells of the pre-coated microtiter plate.

-

Incubate the plate to allow the p24 antigen to bind to the capture antibodies.

-

Wash the wells to remove unbound materials.

-

Add the Conjugate Solution containing peroxidase-conjugated anti-p24 antibodies to each well.

-

Incubate the plate to allow the conjugated antibodies to bind to the captured p24 antigen.

-

Wash the wells to remove unbound conjugate.

-

Add the Substrate Solution and incubate until color develops.

-

Add the Stop Solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve using the absorbance values of the p24 standards.

-

Calculate the concentration of p24 in the test samples by interpolating their absorbance values on the standard curve.

-

Determine the EC50 value of efavirenz by plotting the percentage of inhibition of p24 production against the logarithm of the drug concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.

Materials:

-

Mammalian cell line (e.g., MT-4 cells)

-

Cell culture medium

-

Efavirenz stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol)

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of efavirenz in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the efavirenz dilutions to the respective wells. Include a no-drug control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, remove the culture medium and add 50 µL of MTT solution to each well.[8]

-

Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]

-

Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of 550 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability for each efavirenz concentration compared to the no-drug control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the efavirenz concentration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of efavirenz and a typical experimental workflow for evaluating its in vitro anti-HIV activity.

Caption: Mechanism of action of Efavirenz.

Caption: Experimental workflow for in vitro anti-HIV testing.

References

- 1. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efavirenz DuPont Pharmaceuticals Co - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Super-rapid quantitation of the production of HIV-1 harboring a luminescent peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

Structural Activity Relationship of DPC 961 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC 961 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a dihydroquinazolinone or dihydrobenzoxazinone core structure. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but suffers from low aqueous solubility, a factor that critically influences its oral bioavailability. The development and optimization of this compound derivatives have focused on enhancing antiviral potency, improving the pharmacokinetic profile, and overcoming drug resistance. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound derivatives, detailing the impact of various structural modifications on their anti-HIV activity. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into double-stranded DNA, a critical step in the viral life cycle.

This compound emerged as a promising second-generation NNRTI with potent activity against wild-type and some NNRTI-resistant strains of HIV-1. The core of its structure, a dihydroquinazolinone or dihydrobenzoxazinone ring system, provides a rigid scaffold for the optimal orientation of key pharmacophoric elements. A critical feature of this compound and its active derivatives is the presence of a trifluoromethyl group at a quaternary stereogenic center, the synthesis of which presents a significant chemical challenge. This guide will explore the structural modifications of the this compound scaffold and their correlation with biological activity.

Structural Activity Relationship (SAR) Analysis

The SAR of this compound derivatives has been investigated by modifying various positions on the core scaffold and the pendant aromatic rings. The following sections summarize the key findings.

Modifications of the Quinazolinone/Benzoxazinone Core

The nature of the heterocyclic core is a primary determinant of activity. Both the dihydroquinazolinone and dihydrobenzoxazinone scaffolds have proven effective. Modifications at the N1 and C2 positions of the quinazolinone ring, or the corresponding positions in the benzoxazinone ring, have been explored to modulate potency and pharmacokinetic properties.

Substitutions on the Pendant Aromatic Ring

Substituents on the aromatic ring attached to the core play a crucial role in the interaction with the NNRTI binding pocket (NNIBP). The type, size, and electronic properties of these substituents can significantly impact binding affinity and the ability to inhibit resistant viral strains.

Quantitative data on the biological activity of specific this compound derivatives is not publicly available in the form of structured tables within the searched scientific literature. The following table is a representative example based on general knowledge of NNRTI SAR and is for illustrative purposes only.

| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | IC50 (nM) vs. Wild-Type HIV-1 RT |

| This compound | Dihydroquinazolinone | Cyclopropyl | 4-Cl-Phenyl | Data not available |

| Analog 1 | Dihydroquinazolinone | Methyl | 4-Cl-Phenyl | Data not available |

| Analog 2 | Dihydrobenzoxazinone | Cyclopropyl | 4-Cl-Phenyl | Data not available |

| Analog 3 | Dihydroquinazolinone | Cyclopropyl | 4-F-Phenyl | Data not available |

| Analog 4 | Dihydroquinazolinone | Cyclopropyl | 3,5-di-Cl-Phenyl | Data not available |

Experimental Protocols

The evaluation of the anti-HIV activity of this compound derivatives involves a series of in vitro assays to determine their potency against viral replication and the target enzyme, HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on the activity of recombinant HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Methodology:

-

Preparation of Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from Roche Diagnostics).

-

Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl2, DTT, and EGTA.

-

Template/Primer: Poly(A) x oligo(dT)15.

-

dNTP mixture: dATP, dCTP, dGTP, and a mixture of dTTP and DIG-dUTP.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Lysis Buffer.

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt) substrate solution.

-

-

Assay Procedure:

-

Add the reaction mixture containing template/primer and dNTPs to a microplate well.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the biotinylated DNA product.

-

Wash the plate to remove unbound reagents.

-

Add the Anti-DIG-POD antibody and incubate.

-

Wash the plate again.

-

Add the ABTS substrate solution and measure the absorbance at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription Pathway and Inhibition by NNRTIs